molecular formula C23H14BrClN2OS B11082344 (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B11082344
M. Wt: 481.8 g/mol
InChI Key: XDERAKHZESUDLY-GZTJUZNOSA-N
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Description

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, a brominated phenyl group, and a chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde. The brominated phenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS). The chlorobenzyl ether moiety is typically formed through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride and a suitable phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The brominated phenyl group and chlorobenzyl ether moiety may enhance binding affinity and specificity. The compound may also affect cellular pathways by modulating protein-protein interactions or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE is unique due to its combination of a benzothiazole ring, brominated phenyl group, and chlorobenzyl ether moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H14BrClN2OS

Molecular Weight

481.8 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile

InChI

InChI=1S/C23H14BrClN2OS/c24-19-12-16(7-10-21(19)28-14-15-5-8-18(25)9-6-15)11-17(13-26)23-27-20-3-1-2-4-22(20)29-23/h1-12H,14H2/b17-11+

InChI Key

XDERAKHZESUDLY-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)Br)/C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)Br)C#N

Origin of Product

United States

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